Boc-D-2-aminoadipic acid
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Overview
Description
Boc-D-2-aminoadipic acid is an organic compound with the chemical formula C11H19NO6. It is a derivative of D-2-aminoadipic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and drug synthesis due to its stability and reactivity .
Biochemical Analysis
Biochemical Properties
Boc-D-2-aminoadipic acid is a derivative of 2-aminoadipic acid (2-AAA), which has been associated with diabetes risk
Cellular Effects
2-aminoadipic acid, a related compound, has been associated with diabetes risk and insulin resistance . It is suggested that 2-aminoadipic acid could be a potential modulator of glucose homeostasis in humans .
Molecular Mechanism
It is known to be a glutamate analog
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. 2-aminoadipic acid has been associated with diabetes risk up to 12 years before the onset of overt disease .
Dosage Effects in Animal Models
In animal models, 2-aminoadipic acid has been shown to lower fasting plasma glucose levels in mice fed both standard chow and high-fat diets . The dosage effects of this compound in animal models have not been well-studied.
Metabolic Pathways
2-aminoadipic acid, a related compound, has been associated with diabetes risk and insulin resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-D-2-aminoadipic acid typically involves the reaction of D-2-aminoadipic acid with Boc-carbamate. The reaction proceeds under controlled conditions to ensure the selective protection of the amino group. The general reaction can be represented as: [ \text{D-2-aminoadipic acid} + \text{Boc-carbamate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the carboxylic acid groups.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Boc group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products:
Oxidation: Products include oxidized derivatives of the carboxylic acid groups.
Reduction: Reduced forms of the compound, though less common.
Substitution: Removal of the Boc group yields D-2-aminoadipic acid.
Scientific Research Applications
Boc-D-2-aminoadipic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug synthesis.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Boc-D-2-aminoadipic acid involves its role as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amino group can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
D-2-aminoadipic acid: The unprotected form of Boc-D-2-aminoadipic acid.
L-2-aminoadipic acid: The L-isomer of D-2-aminoadipic acid.
DL-2-aminoadipic acid: A racemic mixture of D- and L-2-aminoadipic acid.
Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where controlled reactivity is essential .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTDLMJRZPSKDM-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575451 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110544-97-3 |
Source
|
Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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